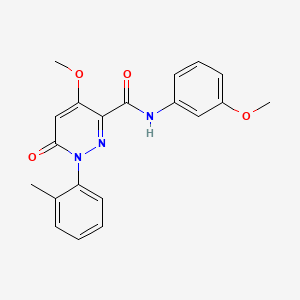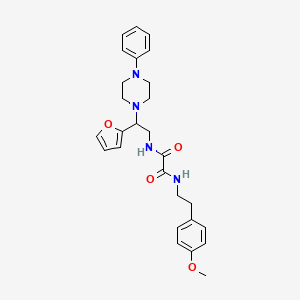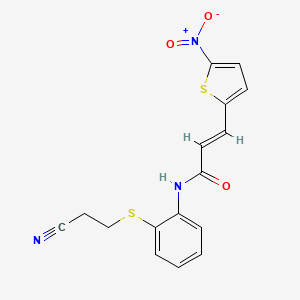
4-methoxy-N-(3-methoxyphenyl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(3-methoxyphenyl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a member of the pyridazine family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-methoxyphenyl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxy-N-(3-methoxyphenyl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide can exert a range of biochemical and physiological effects. These effects include inhibition of cell growth, induction of apoptosis, and inhibition of inflammation. Additionally, this compound has been shown to exhibit analgesic effects, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-methoxy-N-(3-methoxyphenyl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits a range of biological activities, making it a versatile tool for biomedical research. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research involving 4-methoxy-N-(3-methoxyphenyl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide. One potential direction is to investigate the use of this compound in the treatment of cancer. Specifically, future studies could focus on the efficacy of this compound in combination with other chemotherapeutic agents. Additionally, future research could investigate the potential use of this compound in the treatment of other diseases, such as pain and inflammation. Finally, future studies could focus on the development of new synthetic methods for this compound, which could improve its solubility and make it easier to work with in laboratory settings.
Synthesis Methods
The synthesis of 4-methoxy-N-(3-methoxyphenyl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide involves the reaction of 4-methoxyphenyl hydrazine with 2-methylbenzoyl chloride in the presence of a base. The resulting product is then reacted with 3-methoxybenzaldehyde to form the final compound. The synthesis of this compound is relatively straightforward and can be accomplished using standard laboratory techniques.
Scientific Research Applications
4-methoxy-N-(3-methoxyphenyl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide has been shown to exhibit a range of biological activities, making it a promising candidate for biomedical research. One of the most significant applications of this compound is in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
4-methoxy-N-(3-methoxyphenyl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13-7-4-5-10-16(13)23-18(24)12-17(27-3)19(22-23)20(25)21-14-8-6-9-15(11-14)26-2/h4-12H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCJMHKGRQQPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2754518.png)
![[(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol](/img/structure/B2754519.png)

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2754523.png)

![N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2754525.png)
![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2754527.png)
![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B2754529.png)


![N-cyclopentyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2754535.png)


![Ethyl 3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2754540.png)